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Compound of Interest

Compound Name: 3-Bromophenylacetic acid

Cat. No.: B142816 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the reduction of 3-
bromophenylacetic acid to 2-(3-bromophenyl)ethanol, a valuable intermediate in the

synthesis of pharmaceuticals and other bioactive molecules. The protocols outlined below

utilize two common and effective reducing agents: Lithium Aluminum Hydride (LiAlH₄) and

Borane-Tetrahydrofuran complex (BH₃·THF).

Introduction
The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic

synthesis. 3-Bromophenylacetic acid, a readily available starting material, can be efficiently

converted to 2-(3-bromophenyl)ethanol. This transformation is a key step in the elaboration of

the phenylacetic acid scaffold, allowing for further functionalization and incorporation into more

complex molecular architectures. The choice of reducing agent can be critical, depending on

the presence of other functional groups in the substrate. Lithium aluminum hydride is a

powerful and highly reactive reducing agent, while borane offers a milder and often more

chemoselective alternative.

Data Presentation
The following tables summarize the key quantitative data for the starting material and the

product.
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Table 1: Physical and Chemical Properties of 3-Bromophenylacetic Acid

Property Value

CAS Number 1878-67-7

Molecular Formula C₈H₇BrO₂

Molecular Weight 215.04 g/mol

Appearance White to off-white crystalline solid

Melting Point 98-102 °C

Boiling Point 253 °C (decomposes)

Solubility
Soluble in methanol, ethanol, diethyl ether, and

hot water

Table 2: Physical and Spectroscopic Properties of 2-(3-bromophenyl)ethanol

Property Value

CAS Number 28229-69-8

Molecular Formula C₈H₉BrO

Molecular Weight 201.06 g/mol

Appearance Colorless to pale yellow liquid

Boiling Point 274.6 °C at 760 mmHg[1]

Density 1.5 g/cm³[1]

¹H NMR (CDCl₃, 400 MHz) δ (ppm)

7.40 (t, J=1.8 Hz, 1H), 7.35 (d, J=7.8 Hz, 1H),

7.18 (t, J=7.8 Hz, 1H), 7.12 (d, J=7.8 Hz, 1H),

3.85 (t, J=6.5 Hz, 2H), 2.85 (t, J=6.5 Hz, 2H),

1.75 (br s, 1H)

¹³C NMR (CDCl₃, 100 MHz) δ (ppm)
140.9, 131.5, 130.1, 129.2, 127.0, 122.6, 62.8,

38.7
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Experimental Protocols
Two reliable methods for the reduction of 3-bromophenylacetic acid are presented below.

Protocol 1: Reduction using Lithium Aluminum Hydride
(LiAlH₄)
This protocol is adapted from a similar procedure for the reduction of p-bromophenylacetic acid

and is expected to provide a high yield of the desired alcohol.

Materials:

3-Bromophenylacetic acid

Lithium Aluminum Hydride (LiAlH₄)

Anhydrous Tetrahydrofuran (THF)

Diethyl ether

1 M Hydrochloric acid (HCl)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

To a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping

funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a

suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF.

Cool the suspension to 0 °C using an ice bath.

Dissolve 3-bromophenylacetic acid (1.0 equivalent) in anhydrous THF and add it dropwise

to the stirred LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and

then stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin

Layer Chromatography (TLC).

Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the

excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and

then again by water (Fieser workup).

Stir the resulting mixture vigorously for 30 minutes until a white granular precipitate forms.

Filter the solid and wash it thoroughly with diethyl ether or THF.

Combine the filtrate and the washings, and wash sequentially with 1 M HCl, saturated

aqueous sodium bicarbonate, and brine.

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and

concentrate under reduced pressure using a rotary evaporator to yield the crude 2-(3-

bromophenyl)ethanol.

The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Reduction using Borane-Tetrahydrofuran
Complex (BH₃·THF)
This method utilizes a milder reducing agent and is suitable for substrates with functional

groups that are sensitive to LiAlH₄.

Materials:

3-Bromophenylacetic acid

Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)

Anhydrous Tetrahydrofuran (THF)

Methanol

Dichloromethane or Ethyl acetate
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Water

Brine (saturated aqueous NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

To a solution of 3-bromophenylacetic acid (1.0 equivalent) in dry THF (10 volumes) at 0 °C

under an inert atmosphere, add BH₃·THF solution (1.0 M in THF, 1.0 equivalent) dropwise

over 1 hour.

After the addition, allow the reaction mixture to warm to room temperature and stir for 8

hours. The reaction can be gently heated to 40-50 °C if it does not proceed at room

temperature. Monitor the reaction by TLC.

Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise

addition of methanol. Note that effervescence will be observed.

Stir the mixture at room temperature for 2 hours.

Pour the reaction mixture into water (10 volumes) and extract with dichloromethane or ethyl

acetate.

Wash the organic layer successively with water (10 volumes) and brine solution.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain the crude product.

Purify the crude 2-(3-bromophenyl)ethanol by column chromatography.

Visualizations
The following diagrams illustrate the chemical transformation and the general experimental

workflow.

Caption: Chemical transformation of 3-Bromophenylacetic Acid to 2-(3-bromophenyl)ethanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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